molecular formula C23H21BrN2O3 B12151394 N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B12151394
M. Wt: 453.3 g/mol
InChI Key: GDDKGYJIZWLMIA-ZHZULCJRSA-N
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Description

This compound features a conjugated enamide core with a 5-(4-bromophenyl)furan-2-yl moiety, a dimethylamino group at the 3-oxopropenamide position, and a 4-methyl-substituted benzamide. The 4-bromophenyl group introduces steric bulk and electron-withdrawing effects, while the dimethylamino group contributes basicity and moderate hydrogen-bonding capacity.

Properties

Molecular Formula

C23H21BrN2O3

Molecular Weight

453.3 g/mol

IUPAC Name

N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C23H21BrN2O3/c1-15-4-6-17(7-5-15)22(27)25-20(23(28)26(2)3)14-19-12-13-21(29-19)16-8-10-18(24)11-9-16/h4-14H,1-3H3,(H,25,27)/b20-14-

InChI Key

GDDKGYJIZWLMIA-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps, including the formation of the furan ring, bromination, and the introduction of the dimethylamino group. Common synthetic methods include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine and a suitable activating agent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituents on the Furan Ring

The 4-bromophenyl group in the target compound contrasts with related structures:

  • 4-Methylphenyl (): The compound in substitutes the bromine with a methyl group, reducing steric hindrance and introducing electron-donating effects. This likely enhances solubility in nonpolar solvents compared to the brominated analog .
  • 3-Chlorophenyl (): Replacing bromine with chlorine retains electron-withdrawing properties but reduces molecular weight (Cl: ~35.45 g/mol vs.

Amino Group Variations

The dimethylamino group in the target compound is compared to:

  • Pyridinylmethylamino (): The pyridine ring introduces aromaticity and hydrogen-bonding capability via its nitrogen atom, which may enhance binding affinity in biological targets compared to the tertiary dimethylamino group .

Benzamide Substituents

The 4-methylbenzamide group differs from:

  • 4-Methoxybenzamide (): Methoxy groups are stronger electron donors than methyl, which may shift electronic density on the benzamide ring, affecting reactivity or intermolecular interactions .

Data Table: Structural and Physicochemical Comparison

Compound Feature Target Compound (4-Bromophenyl) (Pyridinylmethylamino) (4-Fluorobenzylamino) (3-Chlorophenyl)
Furan Substituent 4-Bromophenyl 4-Bromophenyl 4-Methylphenyl 3-Chlorophenyl
Amino Group Dimethylamino Pyridinylmethylamino 4-Fluorobenzylamino 3-Methoxypropylamino
Benzamide Substituent 4-Methyl Unsubstituted Unsubstituted 4-Methoxy
Molecular Weight (g/mol) ~515.3 (estimated) ~589.1 (reported) ~530.5 (estimated) ~521.0 (reported)
Key Functional Effects Electron-withdrawing Br, moderate H-bonding Aromatic H-bond donor/acceptor Halogen bonding potential Increased polarity via methoxy

Research Findings and Implications

  • Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may stabilize the enamide’s conjugated system, enhancing UV absorption compared to methyl or chloro analogs .
  • Hydrogen Bonding: Pyridinylmethylamino () and fluorobenzylamino () groups offer distinct H-bonding motifs, which could influence crystal packing or target binding, as discussed in Etter’s graph-set analysis .
  • Solubility Trends: The dimethylamino group likely improves aqueous solubility relative to bulkier substituents (e.g., pyridinylmethylamino), though experimental data are absent in the provided evidence.

Biological Activity

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a furan ring, a bromophenyl substituent, and a benzamide moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20BrN3O2C_{19}H_{20}BrN_3O_2 with a molecular weight of approximately 396.29 g/mol. Its IUPAC name reflects its complex structure, indicating the presence of multiple functional groups that contribute to its biological activity.

Structural Features

FeatureDescription
Furan RingEnhances reactivity and biological interactions.
Bromophenyl GroupPotential for halogen bonding, influencing binding affinity to biological targets.
Dimethylamino GroupIncreases solubility and may enhance interaction with receptors.
Benzamide MoietyProvides stability and potential for enzyme interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cholinesterases, which are crucial in neurotransmission.
  • Receptor Modulation : It may bind to specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Upon metabolic activation, it can generate ROS, leading to oxidative stress that may induce apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that this compound exhibits selective cytotoxicity against various tumor cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency.

Cholinesterase Inhibition

The compound has been evaluated for its inhibitory effects on cholinesterase enzymes:

Enzyme TypeIC50 Value (µM)
Acetylcholinesterase (AChE)157.31
Butyrylcholinesterase (BChE)46.42

These results suggest that the compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's by enhancing cholinergic transmission through AChE inhibition.

1. Antitumor Activity Assessment

A study conducted on the efficacy of this compound against various cancer cell lines revealed:

  • Methodology : The MTT assay was employed to assess cell viability post-treatment.
  • Results : The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

2. Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress:

  • Findings : The compound significantly reduced markers of oxidative stress in neuronal cells exposed to harmful agents, suggesting a protective role against neurodegeneration.

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